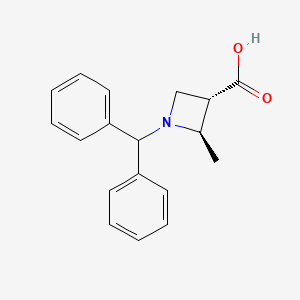![molecular formula C18H8S4 B13905968 9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene](/img/structure/B13905968.png)
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11,20,22-tetrathiahexacyclo[1010002,1003,8013,21014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene is a complex organic compound with a unique structure characterized by multiple sulfur atoms and a highly conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene typically involves multi-step organic reactions. The process often starts with the preparation of precursor molecules that contain the necessary functional groups. These precursors undergo cyclization reactions under controlled conditions to form the desired hexacyclic structure. Common reagents used in these reactions include sulfur sources, such as elemental sulfur or sulfur-containing compounds, and catalysts that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine, chlorine). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can result in halogenated derivatives or alkylated compounds.
Scientific Research Applications
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene has several scientific research applications:
Chemistry: The compound is studied for its unique electronic properties and potential use in organic semiconductors and conductive polymers.
Biology: Research is ongoing to explore its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Industry: Its stability and electronic properties make it suitable for use in advanced materials, such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of 9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene involves its interaction with molecular targets through its conjugated system and sulfur atoms. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene: A compound with a similar sulfur-containing structure, known for its use in organic electronics.
Uniqueness
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene is unique due to its hexacyclic structure and the specific arrangement of sulfur atoms. This configuration imparts distinct electronic properties and stability, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H8S4 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
9,11,20,22-tetrathiahexacyclo[10.10.0.02,10.03,8.013,21.014,19]docosa-1(12),2(10),3,5,7,13(21),14,16,18-nonaene |
InChI |
InChI=1S/C18H8S4/c1-3-7-11-9(5-1)13-15-16(22-17(13)19-11)14-10-6-2-4-8-12(10)20-18(14)21-15/h1-8H |
InChI Key |
HOOGQXXXUNWSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)SC4=C3SC5=C4C6=CC=CC=C6S5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
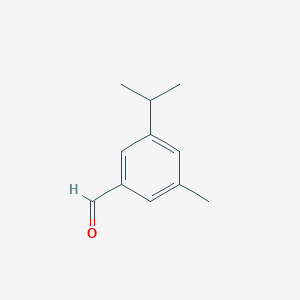
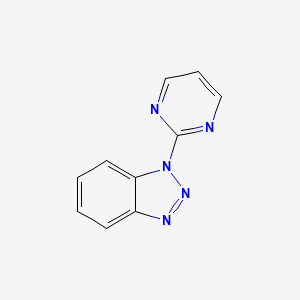
![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)

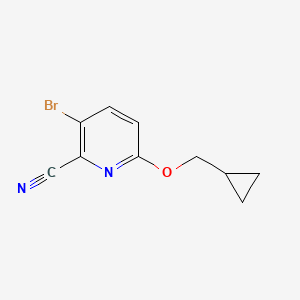


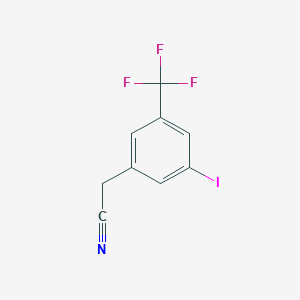

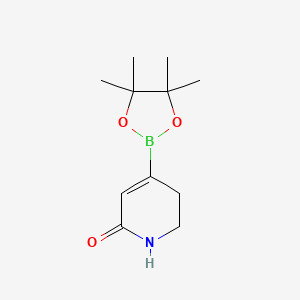
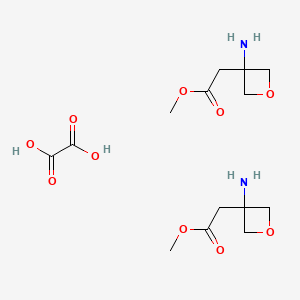
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13905960.png)
